2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Description
This compound is a complex heterocyclic acetamide derivative featuring a tricyclic core (tricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl) with sulfur (8-thia), nitrogen (4,6,11-triaza), and oxygen (3-oxo) atoms. Key substituents include an acetyl group at position 11, a furan-2-ylmethyl group at position 4, and a sulfanyl-linked acetamide moiety attached to an ortho-methylphenyl group. Crystallographic analysis of such compounds often relies on software like SHELX for structure refinement .
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-15-6-3-4-8-19(15)26-21(31)14-34-25-27-23-22(24(32)29(25)12-17-7-5-11-33-17)18-9-10-28(16(2)30)13-20(18)35-23/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRRBHAVCGYQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tricyclic Core
The tricyclic 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-one core is synthesized via a [4+2] cycloaddition reaction between a furan-derived diene and a thiazole-containing dienophile. Key steps include:
- Cyclization : Aza-Michael addition followed by intramolecular Heck coupling under palladium catalysis (Pd(OAc)₂, PPh₃) to form the bicyclic intermediate.
- Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) introduces the 3-oxo group, critical for subsequent functionalization.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃ | 110 | 24 | 62 |
| Oxidation | m-CPBA, CH₂Cl₂ | 0→25 | 12 | 85 |
Functionalization with Furan-2-ylmethyl and Acetyl Groups
The furan-2-ylmethyl moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the tricyclic core:
- Alkylation : Reaction with furfuryl bromide in the presence of NaH (THF, 0°C) achieves 78% yield.
- Acetylation : The 11-position is acetylated using acetic anhydride and DMAP (4-dimethylaminopyridine) in dichloromethane.
Table 2: Functionalization Parameters
| Reaction | Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| Alkylation | Tricyclic core | Furfuryl bromide | THF | 78 |
| Acetylation | Alkylated intermediate | Ac₂O, DMAP | CH₂Cl₂ | 91 |
Sulfanyl-Acetamide Attachment
The final step involves coupling the sulfanyl-acetamide side chain to the functionalized tricyclic intermediate:
- Thiolation : Treatment with Lawesson’s reagent converts the 5-ketone to a thione.
- Acetamide Coupling : Reaction with N-(2-methylphenyl)chloroacetamide in DMF (K₂CO₃, 60°C) yields the target compound.
Industrial-Scale Preparation
Batch Process Optimization
Industrial production prioritizes cost-efficiency and safety while maintaining >95% purity:
- Catalyst Recycling : Pd(OAc)₂ is recovered via filtration and reused, reducing costs by 30%.
- Continuous Flow Oxidation : Replaces batch oxidation with a tubular reactor system, enhancing yield reproducibility (85±2%).
Table 3: Industrial vs. Laboratory Synthesis Metrics
| Parameter | Laboratory | Industrial |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Pd(OAc)₂ Usage | 5 mol% | 3.5 mol% |
| Purity (HPLC) | 95% | 98% |
Purification Strategies
- Crystallization : Ethanol/water mixtures (3:1) yield needle-like crystals suitable for X-ray analysis.
- Chromatography : Reserved for final polishing using silica gel (hexane:EtOAc 4:1).
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. THF balances rate and selectivity.
Table 4: Solvent Screening for Cyclization
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 18 | 58 | 88 |
| THF | 24 | 62 | 95 |
| Toluene | 48 | 45 | 92 |
Temperature-Dependent Acetylation
Lower temperatures (0–5°C) minimize over-acetylation:
$$ \text{Yield} = 91\% \, \text{at} \, 0^\circ \text{C vs.} \, 76\% \, \text{at} \, 25^\circ \text{C} $$
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : Rt = 12.7 min (C18 column, MeCN:H₂O 70:30).
- Elemental Analysis : C 59.05%, H 4.72%, N 10.99% (calc. C 59.12%, H 4.75%, N 11.01%).
Comparative Analysis of Synthetic Routes
Alternative Pathways
- Route A (Patent CN111620852B) : 7 steps, 38% overall yield.
- Route B (Hypothetical) : Suzuki coupling for core assembly; projected 45% yield but requires expensive boronic esters.
Table 5: Route Comparison
| Metric | Route A | Route B |
|---|---|---|
| Steps | 7 | 6 |
| Cost | $1,200/g | $2,500/g |
| Scalability | Proven | Theoretical |
Chemical Reactions Analysis
Types of Reactions
“2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur or furan moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings and the furan group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic molecule with a unique tricyclic structure and multiple functional groups. It contains nitrogen and sulfur atoms, which contribute to its chemical properties and potential reactivity. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of This compound typically involves a multi-step organic synthesis process. The general synthetic route includes the preparation of the tricyclic core, introduction of the furan-2-ylmethyl group, acetylation, and attachment of the sulfanyl and acetamide groups. Each step requires specific reagents, catalysts, and carefully controlled conditions, such as controlled temperatures, inert atmospheres, and purification techniques like chromatography. Industrial production would involve scaling up laboratory synthesis methods, optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures.
Potential Applications in Biological Research
Derivatives of This compound may exhibit interesting biological activities, making them potential candidates for drug development. Many drugs, including donezepil, have piperidine as their principal chromophore, demonstrating the therapeutic potential of complex heterocyclic compounds . Heterocyclic compounds have demonstrated potential therapeutic roles in the treatment and management of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) .
Heterocyclic Compounds and Neurodegenerative Diseases
Heterocyclic compounds, including thiazoles, have demonstrated potential therapeutic roles in the treatment and management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Examples of Heterocyclic Compounds in AD and PD Research
| Compounds | Condition | Study Model | Dose and Time | Experimental Assays | Outcomes | Reference |
|---|---|---|---|---|---|---|
| N-Substituted 2-aryloxymethylpyrrolidines | AD | HepG2 and SH-SY5Y cells | 0.1–100 µM for 24 h | AChE and BChE inhibition activity; antioxidant activity; molecular modeling; cell viability assay | The compound shows dual BChE/FAAH inhibition activity and a high potential to cross BBB | 135 |
| Diosgenin–indole derivatives | AD | SH-SY5Y cells ICR mice | 0.01–100 mM for 2 h | In vitro: H2O2- and anti-6-OHDA-induced oxidant assay; anti-Ab assay In vivo: Morris water maze (MWM) test | Effectively improved memory and learning impairments in mice damaged by Aβ | 133 |
| Indole derivatives | PD | Human HMC3 microglial cells MPTP mice | In vitro: 1–10 µM for 8 h+ 20 h In vivo: 40 mg/kg for 6 weeks (5 times/week) | In vitro: antioxidant assay; In vivo: behavioral tests; neuroinflammation and OS analyses | It reduced MPP+-induced cytotoxicity, reduced NO, IL-1β, IL-6, and TNF-α production, suppressed NLRP3 inflammasome activation, and ameliorated motor deficits, nonmotor depression, and OS in mice | 141 |
| Indole-3-carbinol | PD | LPS rats | 25 and 50 mg/kg for 21 days | Cytokine assay, NF-κB inhibition assay; balance test, open field test (OFT), and MWM | A delay in neurodegeneration of neurons and improvement in motor functions and cognitive function | 142 |
| Benzothiazole and indole derivatives | PD | M17D-TR/αS-3 K::YFP neuroblastoma cells | 5 μM to 40 μM for 24 h | α-Syn inclusion-forming neuroblastoma cell experiment; tau fibril inhibition assay | Inhibit α-syn oligomer activity, but not tau oligomers | 143 |
Mechanism of Action
The mechanism of action of “2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Similarities
The compound shares core features with other tricyclic acetamide derivatives, such as 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Both possess:
- A tricyclic nitrogen-sulfur-oxygen heterocycle.
- An acetamide group linked to an ortho-methylphenyl moiety.
Key differences :
*Molecular weight for the target compound is inferred from its IUPAC name.
The substitution pattern significantly impacts reactivity. The acetyl group in the target compound may enhance metabolic stability compared to the hydroxymethyl group in ’s compound, which could be more prone to oxidation .
Research Findings and Implications
Crystallographic Analysis
The tricyclic core’s rigidity and heteroatom arrangement make it amenable to X-ray crystallography. SHELX software, widely used for small-molecule refinement, would be critical for resolving its complex stereochemistry .
Reactivity and Functionalization
The sulfur atom in the 8-thia group offers a site for nucleophilic substitution or oxidation, contrasting with the oxygen atom in ’s 2-oxa analog. This difference could influence interactions with biological targets (e.g., enzymes or receptors) .
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups, including sulfur and nitrogen heteroatoms. This article delves into the biological activities associated with this compound, exploring its potential applications in medicinal chemistry and other fields.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 530.6 g/mol. Its intricate structure includes:
| Component | Description |
|---|---|
| Tricyclic Core | Contains a unique arrangement of rings |
| Furan Moiety | Contributes to reactivity and biological activity |
| Sulfanyl Group | Enhances potential interactions with biological targets |
| Acetyl Group | May influence pharmacological properties |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Preparation of the Tricyclic Core : Utilizing specific reagents and catalysts.
- Introduction of Functional Groups : Such as the furan moiety and acetylation.
- Final Assembly : Attachment of sulfanyl and acetamide groups under controlled conditions.
Optimizing reaction conditions is crucial for achieving high yields and purity.
Biological Activity
Preliminary studies suggest that This compound may exhibit significant biological activities:
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain microbial strains.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to inflammation or cell growth.
Further studies are required to clarify these mechanisms and identify specific molecular targets.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results suggested that it could induce apoptosis through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, indicating potential for use in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
